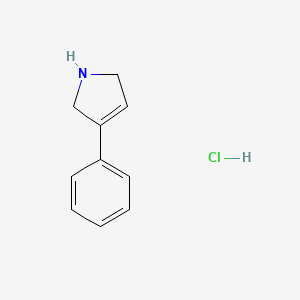

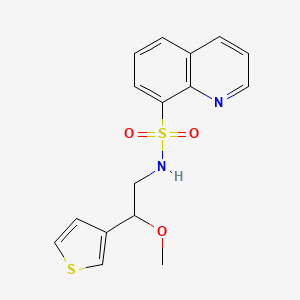

N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide” is a chemical compound. It is a substituted pyridine, which is an important structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .科学的研究の応用

Electrochemical Studies and Methoxylation

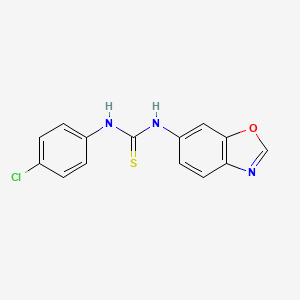

T. Golub and J. Becker (2015) explored the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups. Their research, conducted using cyclic voltammetry, sheds light on the electrochemical behavior of similar sulfonamide compounds, indicating potential pathways for modifying sulfonamide derivatives through electrochemical means (Golub & Becker, 2015).

Antitumor Sulfonamides

T. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries for their antitumor properties. This research highlights the therapeutic potential of sulfonamide compounds, including those structurally related to "N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide," in cancer treatment through cell cycle inhibition (Owa et al., 2002).

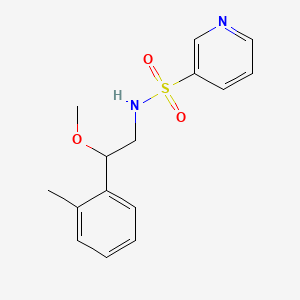

Herbicidal Activity

M. Moran's (2003) study on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with methoxy groups, provides an example of the agricultural applications of sulfonamides. These compounds exhibited significant herbicidal activity, suggesting a potential avenue for the development of new herbicides (Moran, 2003).

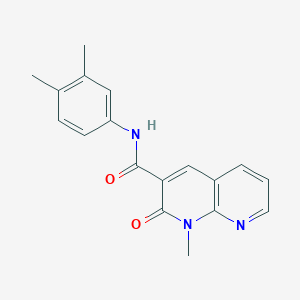

Chemical Synthesis and Molecular Interactions

Research by A. Khalifa et al. (2022) on the reduction of substituted benzo-fused cyclic sulfonamides offers insights into the chemical properties and reactivity of sulfonamide derivatives. Their work adds to the understanding of how sulfonamide groups interact in various chemical environments, potentially guiding the synthesis of new compounds (Khalifa et al., 2022).

Medicinal Chemistry and Drug Discovery

The synthesis and evaluation of sulfonamide chemical delivery systems by M. Brewster et al. (1991) demonstrate the utility of sulfonamide derivatives in enhancing drug delivery mechanisms. This research suggests the versatility of sulfonamide compounds in medicinal chemistry and their potential for developing novel therapeutic agents (Brewster et al., 1991).

特性

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-12-6-3-4-8-14(12)15(20-2)11-17-21(18,19)13-7-5-9-16-10-13/h3-10,15,17H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQLMQDOESAGSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-3-yl]acetate](/img/structure/B2372444.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2372446.png)

![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one](/img/structure/B2372447.png)

![4-ethyl-1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2372450.png)

![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2372457.png)

![3-(4-Ethylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2372459.png)